molecular formula C14H28ClNO4 B13827126 Octanoyl carnitine hydrochloride; Octanoyl-dl-carnitine hydrochloride

Octanoyl carnitine hydrochloride; Octanoyl-dl-carnitine hydrochloride

Cat. No.: B13827126
M. Wt: 309.83 g/mol
InChI Key: KDZSYROVSMXOPY-UHFFFAOYSA-N
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Description

rac Octanoyl Carnitine Chloride: is a medium-chain fatty acid ester of carnitine. It is composed of octanoic acid, an eight-carbon saturated fatty acid, covalently linked to carnitine. This compound is frequently used as a substrate for fatty acid oxidation in mitochondrial preparations .

Preparation Methods

Synthetic Routes and Reaction Conditions: rac Octanoyl Carnitine Chloride is synthesized by the esterification of octanoic acid with carnitine. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond between octanoic acid and carnitine .

Industrial Production Methods: In industrial settings, the production of rac Octanoyl Carnitine Chloride involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: rac Octanoyl Carnitine Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of rac Octanoyl Carnitine Chloride .

Scientific Research Applications

rac Octanoyl Carnitine Chloride has extensive applications in scientific research, including:

Mechanism of Action

rac Octanoyl Carnitine Chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for subsequent β-oxidation. This process involves the esterification of carnitine to form acylcarnitine derivatives, which are then transported into the mitochondria. The compound interacts with various molecular targets and pathways involved in fatty acid metabolism and energy production .

Comparison with Similar Compounds

Uniqueness: rac Octanoyl Carnitine Chloride is unique due to its medium-chain length, which allows it to be used as a model compound in studies of medium-chain fatty acid metabolism. Its specific interactions with mitochondrial enzymes and pathways make it a valuable tool in biochemical and physiological research .

Properties

Molecular Formula

C14H28ClNO4

Molecular Weight

309.83 g/mol

IUPAC Name

(2-carboxy-2-octanoyloxyethyl)-trimethylazanium;chloride

InChI

InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-10-13(16)19-12(14(17)18)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H

InChI Key

KDZSYROVSMXOPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C[N+](C)(C)C)C(=O)O.[Cl-]

Origin of Product

United States

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